4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a methyl group and a carboxylic acid group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps:
Formation of 3-Methylfuran-2-carbonyl chloride: This can be achieved by reacting 3-methylfuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The resulting acyl chloride is then reacted with an appropriate amine, such as oxane-4-amine, in the presence of a base like triethylamine (TEA) to form the amide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium at room temperature.
Reduction: LiAlH₄ in dry ether under reflux conditions.
Substitution: Electrophiles like bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 3-methylfuran-2-carboxylic acid derivatives.
Reduction: Formation of 3-methylfuran-2-methanol.
Substitution: Formation of 3-bromo-3-methylfuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carboxylic acid and amide functionalities. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both furan and oxane rings makes it a candidate for drug design, targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding. The carboxylic acid group can form ionic interactions with basic amino acid residues, while the amide group can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-Methylfuran-2-carboxylic acid: Shares the furan ring structure but lacks the oxane ring and amide functionality.
Oxane-4-carboxylic acid: Contains the oxane ring and carboxylic acid group but lacks the furan ring.
4-[[(Furan-2-carbonyl)amino]methyl]oxane-4-carboxylic acid: Similar structure but without the methyl substitution on the furan ring.
Uniqueness
4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is unique due to the combination of its furan and oxane rings, along with the presence of both carboxylic acid and amide functionalities
Properties
IUPAC Name |
4-[[(3-methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-9-2-5-19-10(9)11(15)14-8-13(12(16)17)3-6-18-7-4-13/h2,5H,3-4,6-8H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKVFWMAVROWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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